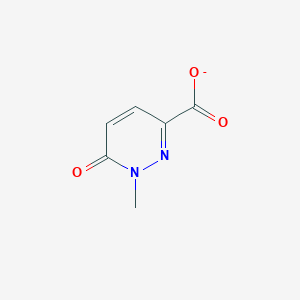

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWNRKPYWTWWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-66-3 | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available starting material, mucochloric acid. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflow.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Formation of the Dichlorinated Pyridazinone Intermediate: Reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with methylhydrazine. This reaction proceeds via a ring-opening and subsequent cyclization mechanism to form 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

-

Reductive Dechlorination: The removal of the two chlorine atoms from the pyridazinone intermediate to yield the final product. This is typically accomplished via catalytic hydrogenation.

Below is a graphical representation of this synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This procedure is adapted from the general method for the reaction of mucochloric acid with hydrazines.

Materials:

-

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone)

-

Methylhydrazine

-

Methanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a 1:1 mixture of methanol and water.

-

To this solution, add a stoichiometric equivalent of methylhydrazine.

-

Acidify the reaction mixture with a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactant Ratio (Mucochloric Acid:Methylhydrazine) | 1:1 (mol/mol) | General knowledge |

| Solvent | Methanol/Water (1:1 v/v) | [1] |

| Catalyst | Concentrated HCl (catalytic amount) | General knowledge |

| Reaction Temperature | Reflux | General knowledge |

| Reaction Time | 2 - 4 hours | General knowledge |

| Yield | 35 - 90% (estimated based on similar reactions) |

Step 2: Synthesis of this compound

This procedure outlines the catalytic hydrogenation for the dechlorination of the intermediate.

Materials:

-

1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Sodium acetate (or other suitable base)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve the 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and a suitable base (e.g., sodium acetate) in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |

| Solvent | Methanol or Ethanol | General knowledge |

| Base | Sodium Acetate (or other suitable base) | General knowledge |

| Hydrogen Pressure | 1 - 4 atm | General knowledge |

| Reaction Temperature | Room Temperature | General knowledge |

| Reaction Time | 4 - 24 hours (substrate dependent) | General knowledge |

| Yield | Typically high (>80%) | General knowledge |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the synthesis.

Concluding Remarks

The described two-step synthesis pathway, starting from mucochloric acid, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should note that optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, may be necessary to achieve maximum yields and purity for their specific experimental setup. Standard laboratory safety precautions should be followed throughout all procedures.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound. Its structure consists of a dihydropyridazinone ring system substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position.

-

IUPAC Name: this compound

-

CAS Number: 100047-66-3[1]

-

Canonical SMILES: CN1N=C(C=CC1=O)C(=O)O[1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive summary of the available and predicted physicochemical properties of this compound is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 154.12 g/mol | (Calculated)[1][2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| logP (Octanol-Water Partition Coefficient) | -0.6 | (Predicted, XlogP)[3] |

Experimental Protocols for Physicochemical Property Determination

For properties where experimental data is not available, the following standard methodologies are recommended for their determination.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining aqueous solubility.

-

Workflow for Aqueous Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

-

Experimental Protocol for Potentiometric Titration:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for experimentally determining the logP value.

-

Experimental Protocol for Shake-Flask logP Determination:

-

Prepare water-saturated n-octanol and n-octanol-saturated water.

-

A known amount of the compound is dissolved in one of the phases.

-

The two immiscible phases are mixed in a flask and shaken until equilibrium is achieved.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Potential Biological Activity and Signaling Pathway

While direct biological data for this compound is limited, a structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to exhibit anti-inflammatory properties through the inhibition of the Activator Protein-1 (AP-1) signaling pathway.[4] AP-1 is a transcription factor that plays a crucial role in inflammation, proliferation, and apoptosis.

-

AP-1 Signaling Pathway Inhibition:

Caption: Proposed mechanism of action via inhibition of the AP-1 signaling pathway.

This proposed mechanism suggests that this compound may have therapeutic potential as an anti-inflammatory agent. Further investigation into its biological activity is warranted.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While there is a notable lack of experimentally determined data, this document provides a framework for future research by outlining standard experimental protocols and highlighting a potential avenue for biological investigation based on the activity of a related compound. The information and methodologies presented herein are intended to support the ongoing efforts of researchers and professionals in the field of drug discovery and development.

References

Unraveling the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Look into the Mechanistic Landscape of Pyridazinone Derivatives

For Immediate Release

Shanghai, China – December 23, 2025 – The therapeutic landscape is continually evolving, with researchers actively exploring novel chemical scaffolds to address unmet medical needs. One such scaffold of growing interest is the pyridazinone core, from which 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is derived. While the specific mechanism of action for this particular compound remains to be fully elucidated in publicly available scientific literature, an in-depth analysis of related pyridazinone derivatives provides a compelling glimpse into its potential biological activities and therapeutic applications. This technical guide synthesizes the current understanding of the broader class of pyridazinone compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The pyridazinone nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. The diverse functionalities that can be introduced around this core structure allow for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of novel therapeutics.

Potential Anti-Inflammatory and Immunomodulatory Mechanisms

Several studies have highlighted the anti-inflammatory potential of pyridazinone derivatives. A key observation is the ability of some of these compounds to modulate critical inflammatory pathways. For instance, certain pyridazinone analogues have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. Furthermore, the inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), has been reported for some pyridazinone derivatives. Increased cAMP levels are known to have anti-inflammatory effects.

A crucial signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Research on a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue has demonstrated its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) pathways, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This particular analogue was also found to be an inhibitor of c-Jun N-terminal kinase 2 (JNK2), a key player in the MAPK signaling cascade.

Another intriguing lead comes from a structurally similar, yet distinct, compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been identified as an inhibitor of the activator protein-1 (AP-1) transcription factor and a downregulator of COX-2 expression. While this compound possesses a pyridine ring instead of a pyridazine ring, its mechanism provides a plausible avenue of investigation for pyridazinone analogues.

Anticancer and Other Potential Therapeutic Activities

Beyond inflammation, pyridazinone derivatives have shown promise in the realm of oncology. Various synthetic schemes have been developed to generate libraries of these compounds, with some demonstrating significant anticancer activity. The precise mechanisms are likely diverse and target-specific, but may involve the inhibition of kinases crucial for cancer cell proliferation and survival. For example, some 3-oxo-2,3-dihydropyridazine derivatives have been investigated as inhibitors of interleukin-2-inducible T-cell kinase (ITK), a target for T-cell malignancies.

The versatility of the pyridazinone scaffold is further underscored by reports of its derivatives acting as modulators of glutamate receptors, suggesting potential applications in neurological disorders. Additionally, a pyridazinone derivative has been identified as a selective thyroid hormone receptor β agonist, indicating a possible role in metabolic diseases.

Future Directions

The existing body of research strongly suggests that this compound, as a member of the pyridazinone family, holds significant therapeutic potential. However, to unlock its full promise, further focused research is imperative. Future studies should aim to:

-

Elucidate the specific molecular targets of this compound.

-

Quantify its inhibitory or activating effects on identified targets using in vitro assays to determine key parameters like IC50, Ki, or EC50 values.

-

Detail the experimental protocols used to assess its biological activity to ensure reproducibility and facilitate further investigation.

-

Explore the structure-activity relationships within this specific series of pyridazinone derivatives to optimize potency and selectivity.

A comprehensive understanding of its mechanism of action will be instrumental in guiding its development as a potential therapeutic agent for a range of diseases.

Quantitative Data on Related Pyridazinone Derivatives

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes data for a related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue (J27) to provide a contextual reference for the potential potency of this class of compounds.

| Compound | Target | Assay | Cell Line | IC50 (µM) | Citation |

| J27 | IL-6 Production | Anti-inflammatory | THP-1 | 0.22 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Potential anti-inflammatory mechanism of pyridazinone derivatives.

Caption: A typical workflow for characterizing the biological activity of a novel compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This technical guide delves into the known biological landscape of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its structurally related derivatives. While direct experimental data on the title compound remains limited in publicly available literature, this document consolidates findings on its close analogs, providing valuable insights into its potential therapeutic applications, mechanisms of action, and experimental evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridazinone core.

Overview of Biological Activities

The 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core and its derivatives have been demonstrated to possess a diverse range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The versatility of this scaffold allows for chemical modifications that can modulate its biological targets and therapeutic effects.

Anti-inflammatory Activity and Mechanism of Action

A significant body of research points towards the anti-inflammatory potential of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold. Studies on closely related analogs have elucidated a potential mechanism of action involving the inhibition of key inflammatory pathways.

A notable study on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues revealed that these compounds exhibit anti-inflammatory activity by targeting the c-Jun N-terminal kinase 2 (JNK2). The optimal compound from this series, J27, was found to decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. This effect is mediated through the inhibition of the JNK2-NF-κB/MAPK signaling pathway.[1]

Furthermore, a structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (note the pyridine instead of pyridazine ring), has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of cyclooxygenase-2 (COX-2) expression. This suggests that compounds based on this general scaffold may exert their anti-inflammatory effects through multiple mechanisms.

Signaling Pathway

The proposed anti-inflammatory signaling pathway for derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is depicted below. Inhibition of JNK2 by these compounds can lead to the downregulation of the NF-κB and MAPK signaling cascades, ultimately reducing the production of inflammatory mediators.

Quantitative Biological Data

| Compound | Assay | Cell Line | Measurement | Value | Reference |

| J27 (a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analog) | IL-6 Release Assay | J774A.1 and THP-1 cells | IC50 | 0.22 µM | [1] |

Other Potential Biological Activities

Review of the broader class of pyridazinone derivatives suggests other potential therapeutic applications for this compound. These include:

-

Antimicrobial Activity : Various pyridazinone derivatives have shown activity against a range of bacterial and fungal strains.[2]

-

Anticancer Activity : Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]

-

Cardiovascular Effects : Some pyridazinone compounds have been explored for their potential as cardiotonic and antihypertensive agents.[4][5]

-

Central Nervous System (CNS) Activity : The pyridazinone scaffold has been incorporated into molecules with antidepressant and anticonvulsant properties.[4]

It is important to note that these are general activities of the compound class, and specific testing of this compound is required to confirm any of these potential effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following section outlines the general methodologies used for evaluating the anti-inflammatory activity of its analogs, which can serve as a template for future studies.

Cell Culture and Reagents

-

Cell Lines : Murine macrophage cell line (J774A.1) and human monocytic cell line (THP-1) are commonly used.

-

Culture Conditions : Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents : Lipopolysaccharide (LPS) is used to induce an inflammatory response. Test compounds are dissolved in a suitable solvent like DMSO.

Cytotoxicity Assay

A standard MTT or MTS assay is performed to determine the non-toxic concentration range of the test compound.

References

- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

The Ascendant Trajectory of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Derivatives in Drug Discovery

For Immediate Release

A comprehensive technical review illuminates the burgeoning significance of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs as a pivotal scaffold in modern medicinal chemistry. This class of compounds is demonstrating considerable promise in the development of novel therapeutics, with research highlighting a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antibacterial properties. This whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanistic insights into these promising molecules.

The pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of a methyl group at the N1-position and a carboxylic acid at the C3-position of the 6-oxo-1,6-dihydropyridazine ring system provides a foundational structure from which a multitude of derivatives with enhanced biological efficacy can be synthesized.

Synthetic Pathways and Derivatization

The synthesis of the this compound core, while not extensively detailed in publicly available literature, can be approached through multi-step synthetic strategies. A plausible route involves the cyclization of suitably substituted dicarbonyl compounds with hydrazine derivatives, followed by N-methylation and subsequent functional group manipulations to introduce the carboxylic acid moiety.

A related synthetic protocol for a positional isomer, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, has been described in the patent literature. This process involves the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate. This intermediate is then oxidized to methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, which is subsequently hydrolyzed to the final carboxylic acid. While not a direct synthesis of the 3-carboxylic acid isomer, this methodology provides a valuable framework for synthetic chemists.

Furthermore, the synthesis of the saturated analog, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, has been achieved through the reaction of α-ketoglutaric acid with hydrazine hydrate. This intermediate can potentially be dehydrogenated and N-methylated to yield the target compound.

The carboxylic acid group at the C3-position serves as a critical handle for derivatization, allowing for the creation of extensive libraries of ester and amide analogs. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. Amide derivatives are readily accessible through the activation of the carboxylic acid, for instance, by conversion to the corresponding acyl chloride, followed by reaction with a primary or secondary amine.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have exhibited a remarkable range of pharmacological activities. The subsequent tables summarize the quantitative data on their anticancer and anti-inflammatory effects.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyridazinone-based diarylurea | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | [1] |

| Pyridone/Pyridine | MCF-7 (Breast Cancer) | 0.22 - 23.02 | [2] |

| Pyridone | HepG2 (Liver Cancer) | 19.2 - 44.9 | [3] |

| Pyridine | Various Cancer Cell Lines | 16 nM - 1391 nM | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinone analogs are well-documented, with many derivatives showing potent inhibition of key inflammatory mediators. The proposed mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK. A recent study identified a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, J27, which demonstrated significant anti-inflammatory effects by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway, with an IC50 of 0.22 μM for IL-6 release in THP-1 cells.[1]

| Derivative Class | Target/Assay | IC50/Activity | Reference |

| Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide (J27) | IL-6 release in THP-1 cells | 0.22 µM | [1] |

| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 Inhibition | 62.1% at 100 µM | [5] |

| Pyrido[2,3-d]pyridazine-2,8-dione | COX-2 Inhibition | 68.4% at 100 µM | [5] |

| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | 48 compounds identified with anti-inflammatory activity | [6] |

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for key assays are provided below.

General Procedure for Amide Synthesis

-

To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro COX Inhibition Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations and incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a further period at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Calculate the percent inhibition of COX activity and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

A significant body of evidence points to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways by pyridazinone derivatives. These pathways are central regulators of inflammation and cell survival.

References

- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. sarpublication.com [sarpublication.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This document provides a technical overview of the properties, structure, and potential biological relevance of CAS 100047-66-3, compiled from available chemical data and literature on related compounds. It is intended for use in research and drug discovery settings. The compound is noted for use in proteomics research and as a building block in medicinal chemistry.[4][5]

Chemical Structure and Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.

Structure

-

IUPAC Name: this compound

-

CAS Number: 100047-66-3

-

Molecular Formula: C₆H₆N₂O₃[5]

-

Canonical SMILES: CN1N=C(C=CC1=O)C(=O)O[4]

-

InChI Key: VSWNRKPYWTWWBV-UHFFFAOYSA-N[6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | [5][7] |

| Monoisotopic Mass | 154.03784 Da | [6] |

| Boiling Point (Predicted) | 316.5 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 145.2 °C | N/A |

| XlogP (Predicted) | -0.6 | [6] |

| Storage Conditions | 2-8 °C, Sealed in dry environment | [4] |

Safety and Handling

While a comprehensive safety data sheet is not publicly available, the following hazard statements have been associated with the compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[8]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for preparing pyridazinone cores and related derivatives. The following represents a representative, multi-step synthesis protocol based on common organic chemistry reactions.

Representative Synthesis Protocol

The synthesis of pyridazinone derivatives often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related precursor, followed by oxidation and functional group manipulations.[9]

Step 1: Cyclization/Condensation The initial step would likely involve the reaction of a suitable 4-oxo-dicarboxylic acid ester derivative with methylhydrazine.

-

Reactants: Diethyl 2-formyl-3-oxosuccinate, Methylhydrazine.

-

Solvent: Ethanol or Acetic Acid.

-

Procedure:

-

Dissolve diethyl 2-formyl-3-oxosuccinate in ethanol.

-

Add methylhydrazine dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product, a dihydropyridazinone ester, can be purified by column chromatography or recrystallization.

-

Step 2: Aromatization/Oxidation The dihydropyridazinone ring is then oxidized to the corresponding pyridazinone.

-

Reactant: Crude product from Step 1.

-

Oxidizing Agent: Bromine in acetic acid, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Procedure:

-

Dissolve the dihydropyridazinone ester in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid at 0-5 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield the pyridazinone ester.

-

Step 3: Saponification/Hydrolysis The final step is the hydrolysis of the ester to the carboxylic acid.

-

Reactant: Pyridazinone ester from Step 2.

-

Reagent: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).

-

Solvent: A mixture of Tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve the ester in a THF/water mixture.

-

Add an aqueous solution of LiOH and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

-

Characterization

The final product would be characterized by standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the two vinyl protons on the pyridazinone ring, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the heterocyclic ring (including the carbonyl carbon), and the carboxylic acid carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 155.0451).[6] |

| HPLC | A single major peak indicating the purity of the compound. |

Note: The above protocol is a generalized representation. Actual reaction conditions, such as temperature, reaction time, and purification methods, would require optimization.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound (CAS 100047-66-3) is not present in the searched scientific literature. However, the pyridazinone scaffold is a well-established pharmacophore with diverse biological activities.[1][2][10]

A structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and a downregulator of cyclooxygenase-2 (COX-2) expression.[11] This suggests a potential anti-inflammatory mechanism of action. Given the structural similarity, it is plausible that the title compound could exhibit related activities.

Postulated Signaling Pathway: Inhibition of AP-1 and COX-2 Expression

The diagram below illustrates the potential mechanism of action, based on the activity of its pyridine analog. An external inflammatory stimulus, such as Lipopolysaccharide (LPS), activates intracellular signaling cascades (e.g., MAPK pathways), leading to the activation of the AP-1 transcription factor. AP-1 then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including COX-2. The compound may intervene by inhibiting the activity of AP-1, thereby preventing COX-2 expression and reducing inflammation.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound;CAS No.:100047-66-3 [chemshuttle.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Structural Elucidation of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] Its structural framework, featuring a pyridazinone core, is a recognized pharmacophore in various biologically active molecules.[2][3][4] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide combines known properties with predicted spectroscopic data and general experimental protocols applicable to this class of compounds.

Compound Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][5] |

| Molecular Weight | 154.12 g/mol | [1][5] |

| CAS Number | 100047-66-3 | [1] |

| Predicted XlogP | -0.6 | [6] |

| Monoisotopic Mass | 154.03784 Da | [6] |

General Synthesis Pathway

Below is a generalized workflow for the synthesis of pyridazinone derivatives.

Spectroscopic Data for Structural Elucidation

The definitive structure of a novel compound is established through a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed for precise mass determination.

Table of Predicted m/z Values for Molecular Ions:

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.04512 |

| [M+Na]⁺ | 177.02706 |

| [M-H]⁻ | 153.03056 |

| [M]⁺ | 154.03729 |

Data sourced from PubChem predictions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.5-7.8 | Doublet | 1H | H-4 |

| ~7.0-7.3 | Doublet | 1H | H-5 |

| ~3.6 | Singlet | 3H | -NCH₃ |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165-170 | -COOH |

| ~160 | C=O (C-6) |

| ~145 | C-3 |

| ~135 | C-4 |

| ~130 | C-5 |

| ~40 | -NCH₃ |

Note: The predicted chemical shifts are estimations based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660-1680 | Strong | C=O stretch (Amide/Pyridazinone) |

| ~1600-1650 | Medium | C=C and C=N stretches |

| ~1200-1300 | Medium | C-O stretch |

Experimental Protocols (General)

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, the following are general procedures that would be applicable.

General Synthesis Protocol: A suitable γ-keto acid would be dissolved in a protic solvent like ethanol or acetic acid. An equimolar amount of methylhydrazine would be added, and the mixture would be refluxed for several hours. The reaction progress would be monitored by Thin Layer Chromatography (TLC). After completion, the solvent would be removed under reduced pressure. The resulting crude dihydropyridazinone would then be dissolved in a suitable solvent and treated with an oxidizing agent (e.g., bromine in acetic acid) to yield the dihydropyridazine ring. The final product would be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols:

-

NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.

-

MS: Mass spectra would be obtained using an Electrospray Ionization (ESI) source in both positive and negative ion modes.

-

IR: The IR spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with KBr pellets.

Structural Elucidation Workflow

The logical flow for the structural elucidation of a novel compound like this compound is depicted in the following diagram.

The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern spectroscopic techniques. While specific experimental data for this compound is sparse in the current literature, this guide provides a robust framework based on established principles and data from analogous structures. This information serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridazinone derivatives for potential applications in drug discovery and development.

References

- 1. This compound;CAS No.:100047-66-3 [chemshuttle.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: A Synthetic Building Block and its Natural Pyridine Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. A key focus of this document is to clarify its identity as a synthetic molecule and to distinguish it from a structurally similar natural product, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, with which it can be confused. This guide covers the (presumed) discovery of the synthetic compound, the natural sources of its pyridine analog, relevant experimental protocols, and known biological activities.

Core Concepts: Distinguishing Between a Synthetic Scaffold and a Natural Product

It is critical to differentiate between the user-requested compound, This compound , and its naturally occurring pyridine analog.

-

This compound (CAS 100047-66-3) is a synthetic compound.[1] To date, there is no evidence to suggest it is a natural product. Its value lies in its utility as a molecular scaffold and building block for the synthesis of more complex molecules in drug discovery and medicinal chemistry.

-

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a known natural product isolated from the entomopathogenic fungus Cordyceps bassiana.[2][3] This compound has demonstrated biological activity, including anti-inflammatory and anti-cancer properties.[2][3]

The key structural difference lies in the core heterocyclic ring: the synthetic compound contains a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), while the natural product contains a pyridine ring (a six-membered ring with one nitrogen atom). This seemingly small difference has significant implications for their chemical properties and biological activities.

Discovery and Availability of this compound

The specific discovery of this compound is not well-documented in publicly available literature, suggesting it likely emerged from synthetic chemistry research as a novel heterocyclic scaffold. It is now readily available from various chemical suppliers as a building block for medicinal chemistry.[1] Its utility stems from the presence of a carboxylic acid group, which allows for further chemical modifications and the synthesis of a diverse library of derivative compounds.

Natural Sources of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

The natural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as a secondary metabolite of the fungus Cordyceps bassiana. Cordyceps species are well-known in traditional medicine for their diverse bioactive compounds.[4]

Quantitative Data

The following tables summarize the available quantitative data for both the synthetic pyridazinone and the natural pyridine analog.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100047-66-3 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.125 g/mol | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Storage | 2-8 °C | [1] |

Table 2: Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

| Biological Target/Activity | Concentration | Effect | Source |

| AP-1 mediated luciferase activity | 200-400 µM | Significant suppression | [2] |

| COX-2 mRNA expression | 200-400 µM | Downregulation | [2] |

| TNF-α in LPS-stimulated RAW264.7 macrophages | 200-400 µM | No significant effect | [2] |

Experimental Protocols

Generalized Synthesis of this compound

A plausible synthetic route could involve the following steps:

-

Starting Material Selection: A suitable starting material would be a derivative of maleic acid or fumaric acid, where one carboxylic acid group is protected or in the form of an ester.

-

Cyclization with Methylhydrazine: Reaction of the dicarbonyl precursor with methylhydrazine would lead to the formation of the pyridazinone ring.

-

Deprotection/Hydrolysis: The final step would involve the deprotection of the carboxylic acid group to yield the desired product.

Isolation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid from Cordyceps bassiana**

A general protocol for the isolation of secondary metabolites from fungal cultures can be adapted for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

-

Fungal Culture: Cordyceps bassiana is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to purify the target compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Generalized Synthetic Workflow

Caption: A generalized workflow for the chemical synthesis of the target compound.

Hypothetical Isolation Workflow

Caption: A hypothetical workflow for isolating the natural product from its fungal source.

Signaling Pathway Inhibition

Caption: The natural product inhibits the AP-1 signaling pathway, reducing COX-2 expression.

Conclusion

References

- 1. This compound;CAS No.:100047-66-3 [chemshuttle.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]

- 4. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a natural product isolated from Cordyceps bassiana, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its known biological activities and potential therapeutic targets. The primary mechanism of action identified to date is the inhibition of the Activator Protein-1 (AP-1) transcription factor, leading to the downregulation of key inflammatory mediators such as Cyclooxygenase-2 (COX-2). This activity suggests its potential as a therapeutic agent for inflammatory conditions, including atopic dermatitis. Furthermore, the broader 6-oxo-1,6-dihydropyridazine core structure is under investigation for a range of other therapeutic applications, targeting kinases such as JNK2 and ITK. This guide summarizes the current understanding of the compound's mechanism of action, provides detailed experimental protocols for its investigation, and presents its therapeutic potential in a structured format for researchers and drug development professionals.

Introduction

This compound is a heterocyclic compound that has garnered interest due to its anti-inflammatory properties.[1] Found in the fruiting body of the fungus Cordyceps bassiana, this molecule has been shown to modulate key signaling pathways involved in the inflammatory response.[1] Its core structure, a pyridazinone ring, is a versatile scaffold that is also being explored for the development of inhibitors for other therapeutic targets. This guide will focus on the known biological activities of this compound and its potential as a lead compound for drug discovery.

Core Therapeutic Target: Activator Protein-1 (AP-1)

The primary identified therapeutic target of this compound is the transcription factor Activator Protein-1 (AP-1). AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF families, that plays a critical role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. In the context of inflammation, AP-1 is a key regulator of pro-inflammatory gene expression.

Mechanism of Action: Inhibition of AP-1 Signaling

This compound has been demonstrated to be an inhibitor of AP-1.[1] By suppressing AP-1 activity, the compound effectively downregulates the expression of AP-1 target genes, most notably Cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 expression is a well-established strategy for the treatment of inflammation and pain.

The proposed signaling pathway is depicted in the following diagram:

Secondary Target and Downstream Effects: COX-2 and Inflammation

As a direct consequence of AP-1 inhibition, this compound downregulates the expression of COX-2 mRNA.[1] This effect has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] The reduction in COX-2 levels leads to decreased production of prostaglandins, thereby exerting an anti-inflammatory effect. This mechanism underlies the compound's potential for the treatment of inflammatory conditions such as atopic dermatitis.

Broader Therapeutic Potential of the Pyridazinone Scaffold

The 6-oxo-1,6-dihydropyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. This suggests that this compound could be a starting point for the development of more potent and selective inhibitors for various targets.

-

JNK2 Inhibition: A diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, J27, has been identified as a JNK2 inhibitor with potential for treating acute lung injury and sepsis. This compound was shown to inhibit the JNK2-NF-κB/MAPK pathway.

-

ITK Inhibition: Novel 3-oxo-2,3-dihydropyridazine derivatives are being explored as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), with potential applications in the treatment of T-cell leukemia.

Quantitative Data Summary

| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |

| This compound | AP-1 Luciferase Activity | RAW264.7 | Data to be determined | Suh W, et al. (2017) |

| This compound | COX-2 mRNA Expression | RAW264.7 | Data to be determined | Suh W, et al. (2017) |

| J27 (analogue) | IL-6 Release | J774A.1 / THP-1 | 0.22 µM | Liao J, et al. (2023) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of the compound.

AP-1 Luciferase Reporter Assay

Objective: To determine the inhibitory effect of the compound on AP-1 transcriptional activity.

Materials:

-

RAW264.7 cells

-

AP-1 luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

DMEM complete medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Luciferase assay system

-

Luminometer

Protocol:

-

Seed RAW264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity.

COX-2 mRNA Expression Analysis by qRT-PCR

Objective: To quantify the effect of the compound on COX-2 gene expression.

Materials:

-

RAW264.7 cells

-

DMEM complete medium

-

Lipopolysaccharide (LPS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for COX-2 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

Seed RAW264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and the housekeeping gene.

-

Analyze the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound presents a compelling starting point for the development of novel anti-inflammatory therapeutics. Its established activity as an AP-1 inhibitor with downstream effects on COX-2 expression provides a solid foundation for further investigation. The versatility of the pyridazinone scaffold, as demonstrated by the development of derivatives targeting other kinases, highlights the broad potential of this chemical class. Future research should focus on obtaining detailed quantitative data for the parent compound, elucidating its full range of biological targets through broader screening, and exploring structure-activity relationships to develop more potent and selective analogues for specific inflammatory and other diseases. This technical guide serves as a comprehensive resource to facilitate these future research and development endeavors.

References

Methodological & Application

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The protocol outlines a two-step synthetic route commencing with the preparation of mucochloric acid from furfural, followed by a cyclization reaction with methylhydrazine to yield the target compound. Detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow are presented to facilitate successful synthesis in a laboratory setting.

Introduction

This compound (CAS No. 100047-66-3) is a methylated pyridazine derivative that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The presence of both a carboxylic acid and a methyl group on the pyridazinone scaffold allows for diverse functionalization, making it an attractive component for drug discovery programs.[1] Pyridazine-containing compounds have demonstrated a wide range of pharmacological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. This protocol details a reliable method for the preparation of this important synthetic intermediate.

Experimental Protocols

Part 1: Synthesis of Mucochloric Acid from Furfural

This procedure outlines the oxidation and chlorination of furfural to produce mucochloric acid, the key precursor for the subsequent cyclization step.

Materials:

-

Furfural

-

Hydrochloric acid (concentrated)

-

Chlorine gas

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Cooling bath

-

Büchner funnel and flask

Procedure:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer.

-

Charge the flask with a concentrated aqueous solution of hydrochloric acid.

-

Cool the solution to a temperature between 60-110°C using a suitable heating/cooling system.[2]

-

Begin vigorous stirring and start bubbling chlorine gas into the solution.

-

Concurrently, slowly add furfural to the reaction mixture. A molar ratio of at least 6:1 of chlorine to furfural is recommended.[2]

-

Maintain the reaction temperature throughout the addition.

-

After the addition is complete, continue stirring and chlorine gas flow for a short period to ensure complete reaction.

-

Cool the resulting solution to precipitate the mucochloric acid.

-

Collect the precipitated solid by suction filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under reduced pressure.

Part 2: Synthesis of this compound

This part describes the cyclization of mucochloric acid with methylhydrazine to form the final product.

Materials:

-

Mucochloric acid

-

Methylhydrazine

-

Ethanol

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for acidification)

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and flask

Procedure:

-

Dissolve mucochloric acid in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add methylhydrazine to the solution at room temperature with stirring. An equimolar amount or a slight excess of methylhydrazine is typically used.

-

After the initial reaction, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

If necessary, adjust the pH of the solution to neutral or slightly basic with a sodium hydroxide solution to ensure the carboxylic acid is in its salt form for solubility.

-

Filter off any insoluble byproducts.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration.

-

Wash the product with cold water and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that actual yields may vary depending on reaction scale and conditions.

| Parameter | Mucochloric Acid | This compound |

| Molecular Formula | C4H2Cl2O3 | C6H6N2O3[1][3] |

| Molecular Weight | 168.96 g/mol | 154.12 g/mol [1][3] |

| Typical Yield | 70-85% | 60-75% |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | 125-127 °C | >200 °C (decomposes) |

| Purity (by HPLC) | >95% | >95%[1] |

Mandatory Visualization

References

Application Notes and Protocols for the Analytical Detection of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research, notably for its activity as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including in-process samples, final drug substance, and biological fluids for pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a conceptual framework for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented.

Analytical Methodologies

A robust analytical method is essential for the reliable quantification of this compound. Below are protocols for a recommended HPLC-UV method and a proposed LC-MS/MS method for higher sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of this compound in bulk drug substance and formulation samples. The methodology is adapted from established methods for structurally similar pyridazinone derivatives.

Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Lux Amylose-2® (50 mm × 4.6 mm I.D., 3 μm particle size) or equivalent C18 column |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 μL |

| Run Time | 10 minutes |

Illustrative Quantitative Data:

The following table summarizes the expected performance characteristics of this HPLC-UV method. Note: This data is illustrative and should be confirmed during method validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Experimental Protocol: HPLC-UV Analysis

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Drug Substance: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

-

Formulation: Extract the active ingredient from the formulation matrix using a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of plasma or tissue samples, an LC-MS/MS method is recommended. The following provides a starting point for method development.

Conceptual Instrumentation and Conditions:

| Parameter | Proposed Setting |

| LC System | UPLC system (e.g., Waters Acquity) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation from matrix components |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transitions | To be determined by infusion of a standard solution. Expected precursor ion [M+H]⁺ at m/z 155.04 or [M-H]⁻ at m/z 153.03. |

Experimental Protocol: LC-MS/MS Method Development

-

Tuning and Optimization:

-

Infuse a standard solution of this compound into the mass spectrometer to determine the optimal ionization mode and to identify the precursor and product ions for Multiple Reaction Monitoring (MRM).

-

-

Chromatographic Method Development:

-

Develop a gradient elution method to achieve good peak shape and separation from endogenous matrix components.

-

-

Sample Preparation (for Plasma):

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to extract the analyte from the plasma matrix, providing a cleaner sample and potentially improving sensitivity.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

-

Signaling Pathway and Experimental Workflow

AP-1 Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the AP-1 (Activator Protein-1) signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[1] The pathway is activated by various stimuli, including growth factors and stress signals, which trigger a cascade of protein kinases.

Caption: AP-1 signaling pathway and point of inhibition.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for analytical testing.

References

Application Notes and Protocols for the Purification of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The following sections offer guidance on various purification techniques, including recrystallization and chromatographic methods, to obtain a high-purity product suitable for research, development, and analytical purposes.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of this compound is critical for accurate biological evaluation and consistent results in downstream applications. This guide outlines standard laboratory techniques that can be optimized to achieve the desired purity.

Purification Strategies

The primary methods for purifying solid organic compounds like this compound are recrystallization and chromatography. The choice of method depends on the nature and quantity of impurities, as well as the required final purity.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.[1] The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For pyridazinone derivatives, ethanol is a commonly cited solvent for recrystallization.[2]

Key Considerations for Solvent Selection:

-

The target compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

-

Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

Two common recrystallization methods are Cooling Crystallization and Anti-Solvent Crystallization.[3]

Experimental Protocol 1: Cooling Recrystallization

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solvent near its boiling point to facilitate dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

-

Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Experimental Protocol 2: Anti-Solvent Crystallization

-

Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dimethyl sulfoxide (DMSO) or methanol).[3]

-

Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent"), in which the compound is insoluble (e.g., water), to the solution with stirring until the solution becomes slightly turbid.[3]

-

Crystal Growth: Allow the solution to stand undisturbed to promote crystal formation.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Recrystallization protocol.